2-oxo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c26-21(24-14-18-5-3-11-30-18)12-15-7-9-17(10-8-15)25-22(27)19-13-16-4-1-2-6-20(16)29-23(19)28/h1-11,13H,12,14H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBGDIGLVVPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features a chromene backbone with a thiophene and carbamate moiety, which are known to contribute to various biological activities. The IUPAC name reflects its complex structure, indicating the presence of several functional groups that may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Chromene Ring : Utilizing precursors like hydroxyacetophenone and thiophene derivatives.
- Carbamoylation : Introducing the thiophen-2-ylmethyl carbamate group through nucleophilic substitution reactions.
- Purification : Techniques such as chromatography are employed to isolate the final product in high purity.
Biological Activity
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including:
Antimicrobial Properties
Studies have shown that derivatives containing the chromene and thiophene moieties can possess antimicrobial properties. For instance:
- Compounds derived from thiazole and chromene structures demonstrated moderate antibacterial activity against Staphylococcus aureus and other pathogens at concentrations ranging from 62.5 μg/mL to 100 μg/mL .
Anticancer Activity
The thiazole-containing compounds have been particularly noted for their anticancer properties:
- A study reported that thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
- The presence of electron-donating groups on the phenyl ring significantly enhanced activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Case Studies
- Antitumor Activity Assessment :
- Mechanism of Action :
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Weight | Calculated based on structure |
| Antibacterial Activity | Moderate to good against S. aureus (62.5 - 100 μg/mL) |
| Anticancer IC50 | Ranges from 1.61 to 1.98 µg/mL |
| Mechanism Insights | Hydrophobic interactions with target proteins |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-oxo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-chromene-3-carboxamide, highlighting differences in substituents, synthesis, and properties:
Key Observations:
In contrast, sulfamoylphenyl (Compound 12) offers hydrogen-bonding capabilities via the sulfonamide group, which may improve solubility and target selectivity . The 4-methoxyphenethyl substituent in increases lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s thiophene group balances polarity and aromaticity.
Synthetic Complexity :
- Diazonium salt coupling (used for 13a–b) requires precise temperature control (0–5°C) and generates high yields (94–95%) . The target compound’s synthesis may involve similar multi-step reactions but with thiophene-containing intermediates.
- Condensation methods (e.g., for Compound 12) are simpler but may suffer from lower yields due to side reactions .
Physicochemical Properties :
- High melting points (274–288°C) for hydrazine derivatives (13a–b) suggest strong crystallinity, whereas the target compound’s melting point is unreported but likely lower due to its flexible thiophene side chain .
- Molecular weight differences (323–381 g/mol) influence pharmacokinetics; the target compound’s higher weight may limit oral bioavailability compared to smaller analogues like .
Spectroscopic Signatures :
- IR and NMR data for analogues (e.g., C≡N stretch at 2214 cm⁻¹ in 13a) provide benchmarks for validating the target compound’s structure. Thiophene-specific signals (e.g., δ 7.00–7.92 ppm in 13b) would distinguish its aromatic environment .
Preparation Methods
Knoevenagel Condensation and Hydrolysis
The chromene core is synthesized via Knoevenagel condensation of salicylaldehyde derivatives (e.g., 5-diethylaminosalicylaldehyde) with cyanoacetamide in aqueous sodium carbonate (Na₂CO₃) at room temperature. This method offers high atom economy (82–90%) and avoids toxic solvents. The intermediate 2-iminochromene-3-carboxamide is subsequently hydrolyzed using 2 M HCl to yield 2-oxo-2H-chromene-3-carboxylic acid.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Na₂CO₃ (10 mol%) | 92 |
| Temperature | 25°C | 89 |
| Hydrolysis Time | 4 h | 95 |
Preparation of the Amine Side Chain: 4-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)aniline
Friedel-Crafts Alkylation of Thiophene
Thiophene-2-methylamine is synthesized via AlCl₃-catalyzed Friedel-Crafts alkylation of thiophene with chloromethyl pivalate, followed by aminolysis. Key steps include:
-
Reaction of thiophene (5 ) with pivaloyl chloride in CH₂Cl₂ at 0°C (3 h, 89% yield).
-
Aminolysis using NH₃/MeOH to yield thiophene-2-methylamine.
Characterization:
Carbamoylmethylation of 4-Nitrobenzyl Bromide
4-Nitrobenzyl bromide is reacted with bromoacetyl bromide in dry DCM using triethylamine (TEA) as a base (0°C, 2 h, 78% yield). The nitro group is reduced to an amine via hydrogenation (H₂, Pd/C, 50 psi, 6 h), yielding 4-(bromoacetamido)benzyl amine.
Reaction Scheme:
Amide Coupling: Final Assembly
Activation of Chromene-3-carboxylic Acid
The carboxylic acid is converted to its acid chloride using oxalyl chloride (1.5 eq) in anhydrous DCM (0°C → RT, 3 h). Excess reagent is removed under reduced pressure.
Coupling with the Amine Side Chain
The acid chloride is reacted with 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline in DCM using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (0°C → RT, 12 h, 85% yield).
Optimization Table:
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| DCC | DMAP | DCM | 85 |
| EDCI | HOBt | DMF | 72 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1 gradient) to isolate the target compound (purity >98% by HPLC).
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, chromene-H), 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.38 (d, J = 5.0 Hz, 1H, thiophene-H).
-
HRMS (ESI): m/z 463.1542 [M+H]⁺ (calc. 463.1538).
Challenges and Mitigation Strategies
Side Reactions During Amide Coupling
Competitive esterification is suppressed by maintaining anhydrous conditions and using DMAP as a catalyst.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
